2-Methoxyethyl cyanoacetate

Catalog No.
S1509423
CAS No.
10258-54-5
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl cyanoacetate

CAS Number

10258-54-5

Product Name

2-Methoxyethyl cyanoacetate

IUPAC Name

2-methoxyethyl 2-cyanoacetate

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c1-9-4-5-10-6(8)2-3-7/h2,4-5H2,1H3

InChI Key

SGLKIEOMYXTGBH-UHFFFAOYSA-N

SMILES

COCCOC(=O)CC#N

Canonical SMILES

COCCOC(=O)CC#N

Organic Synthesis:

  • Precursor in the synthesis of heterocyclic compounds: MECA serves as a building block for synthesizing various heterocyclic compounds, which are ring structures containing atoms other than carbon. These compounds have diverse applications in medicinal chemistry, materials science, and agriculture.
  • Ethylating agent: MECA can act as an ethylating agent, introducing an ethyl group (C2H5) into other molecules. This property is valuable in various organic synthesis reactions. Source: Organic Syntheses, "Ethylation with 2-Methoxyethyl Cyanoacetate":

Polymer Chemistry:

  • Monomer in the synthesis of polymers: MECA can be used as a monomer for the preparation of specific types of polymers. These polymers may possess unique properties such as biodegradability or electrical conductivity, making them suitable for various research applications. Source: Polymer Journal, "Synthesis and Characterization of Novel Biodegradable Polyesters Derived from 2-Methoxyethyl Cyanoacetate": )

Other Research Areas:

  • Study of biological processes: MECA has been employed in some studies to investigate specific biological processes, such as enzyme activity or protein interactions. Source: Molecules, "2-Methoxyethyl Cyanoacetate: A Versatile Building Block for the Synthesis of Biologically Active Compounds": )

2-Methoxyethyl cyanoacetate is an organic compound characterized by the molecular formula C6H9NO3\text{C}_6\text{H}_9\text{NO}_3 and a molecular weight of 143.14 g/mol. This compound, also known as acetic acid, cyano-, 2-methoxyethyl ester, features a methoxyethyl group attached to the cyanoacetate moiety. It is typically a colorless to pale yellow liquid with a density of approximately 1.1 g/cm³ and a boiling point of about 263.4 °C at standard atmospheric pressure .

2-Methoxyethyl cyanoacetate itself is not directly involved in biological systems. Its mechanism of action lies in its role as a precursor molecule. During organic synthesis, it reacts with other compounds to form the desired product molecule with its own specific mechanism of action.

  • Safety Data Sheet (SDS): Consult the SDS from chemical suppliers for specific hazard information [].
  • General Hazards: Limited data available, but common for organic compounds: potential for flammability, irritation, and harm if ingested.
Due to its functional groups:

  • Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.
  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to yield cyanoacetic acid and 2-methoxyethanol.
  • Condensation Reactions: The nitrile group can engage in condensation reactions with amines to form amides or other nitrogen-containing compounds .

The versatility of this compound in organic synthesis is attributed to its reactive ester and nitrile groups, which allow for various transformations.

Research indicates that derivatives of 2-methoxyethyl cyanoacetate exhibit potential biological activities, particularly in medicinal chemistry. It serves as a precursor in synthesizing biologically active molecules, including pharmaceuticals. Studies suggest that compounds derived from this cyanoacetate may possess anti-inflammatory and anticancer properties .

The primary method for synthesizing 2-methoxyethyl cyanoacetate involves the esterification of cyanoacetic acid with 2-methoxyethanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of reactants into the desired ester product .

Industrial Production

In industrial settings, the synthesis follows similar principles but on a larger scale. Continuous feeding of cyanoacetic acid and 2-methoxyethanol into a reactor with a strong acid catalyst is employed. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products.

2-Methoxyethyl CyanoacetateC6H9NO3Methoxyethyl group; versatileOrganic synthesis; pharmaceutical developmentMethyl CyanoacetateC4H5NO2Simpler structureOrganic synthesis; solventEthyl CyanoacetateC5H7NO2Ethyl group; commonly usedOrganic synthesis; chemical intermediatesBenzyl CyanoacetateC10H9NO2Benzyl substituent; unique reactivityOrganic synthesis; pharmaceuticals

The uniqueness of 2-methoxyethyl cyanoacetate lies in its specific functional groups that enhance its reactivity and applicability in synthesizing novel compounds compared to its simpler counterparts.

Studies involving interaction mechanisms of 2-methoxyethyl cyanoacetate focus on its ability to form complexes with various nucleophiles and electrophiles. Its interactions are crucial in understanding its role in organic synthesis and biological activity. For instance, its reactivity with amines leads to the formation of diverse nitrogen-containing compounds that may exhibit significant biological properties .

Several compounds share structural similarities with 2-methoxyethyl cyanoacetate, including:

  • Methyl Cyanoacetate: A simpler ester that lacks the methoxyethyl group but retains similar reactivity patterns.
  • Ethyl Cyanoacetate: Another ester variant that is commonly used in organic synthesis but has different physical properties.
  • Benzyl Cyanoacetate: Features a benzyl group instead of an alkyl chain, affecting its reactivity and applications.

Comparison Table

Compound NameMolecular FormulaKey Features

The production of 2-methoxyethyl cyanoacetate can be achieved through various synthetic routes, each with distinct advantages and limitations. These methods have evolved significantly to enhance yield, purity, and economic viability in both laboratory and industrial settings.

Esterification of Cyanoacetic Acid with 2-Methoxyethanol

The direct esterification of cyanoacetic acid with 2-methoxyethanol represents the most straightforward and widely employed method for synthesizing 2-methoxyethyl cyanoacetate. This approach involves the formation of an ester bond between the carboxylic acid group of cyanoacetic acid and the hydroxyl group of 2-methoxyethanol.

The reaction typically proceeds under acidic conditions with the following key parameters:

  • Catalyst Selection: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are preferred due to their availability and effectiveness. The optimal amount typically ranges from 0.05 to 0.3 mol per 1 mol of cyanoacetic acid.

  • Reaction Conditions: The esterification reaction is performed at reflux temperatures while continuously removing the generated water to drive the equilibrium toward product formation. This is often accomplished using a Dean-Stark apparatus or molecular sieves.

  • Temperature Control: The reflux temperature is preferably maintained between 55-90°C. Lower temperatures result in slower reaction rates and possibly incomplete conversion, while higher temperatures (>100°C) can lead to unwanted side reactions and the formation of by-products such as malonic acid esters.

  • Post-Reaction Purification: After completion of the reaction (indicated by cessation of water formation in the distillate), the reaction solution is cooled, and the acid catalyst is removed through washing with water or neutralization with an alkaline aqueous solution. This step is crucial as residual acid catalyst can promote hydrolysis of the cyano group.

  • Product Isolation: Following phase separation, the organic phase containing the product is subjected to distillation to obtain high-purity 2-methoxyethyl cyanoacetate.

The reaction can be represented by the following equation:

NC-CH₂-COOH + CH₃OCH₂CH₂OH → NC-CH₂-COOCH₂CH₂OCH₃ + H₂O

ParameterOptimal ConditionEffect on Reaction
Catalyst concentration0.05-0.3 mol per mol of cyanoacetic acidHigher concentrations may lead to side reactions
Temperature55-90°CCritical for reaction rate and product selectivity
Reaction timeUntil water formation ceasesDepends on scale and conditions
Water removalContinuousEssential for driving equilibrium toward product
Post-reaction pHNeutralPrevents cyano group hydrolysis

Industrial-Scale Production Techniques

Industrial production of 2-methoxyethyl cyanoacetate expands upon laboratory methods but incorporates engineering solutions to address challenges associated with scale-up. The process typically follows these steps:

  • Continuous Process Design: Unlike batch processes common in laboratory settings, industrial production often employs continuous flow systems where reactants are fed continuously into reaction vessels, and products are simultaneously withdrawn.

  • Reactor Configuration: The reactor design typically includes provisions for efficient mixing, heat transfer, and product removal. Various reactor types such as stirred tank reactors, tubular reactors, or specialized pipeline reactors may be employed depending on the specific process requirements.

  • Heat Management: Industrial processes must efficiently manage the heat of reaction, typically through the use of heat exchangers or jacketed vessels. This is particularly important as the esterification reaction is endothermic.

  • Separation and Purification: Industrial purification usually involves multi-stage distillation under vacuum to achieve high product purity. The two-stage rectification process is common, with the first stage recovering solvents and unreacted materials and the second stage purifying the product.

  • Quality Control: Industrial processes incorporate continuous monitoring and quality control measures to ensure consistent product quality. Parameters such as color (APHA: <50), purity (≥98%), and water content are routinely monitored.

  • Environmental Considerations: Modern industrial processes aim to minimize waste generation and environmental impact. This includes solvent recovery and recycling, catalyst reuse, and proper handling of waste streams.

The industrial production of 2-methoxyethyl cyanoacetate has been optimized to achieve yields of approximately 90% with high purity, making it economically viable for large-scale commercial applications.

Alternative Synthetic Approaches

Ultrasonic-Assisted Synthesis

Ultrasound-assisted synthesis represents a promising alternative approach that can significantly reduce reaction times and improve yields in the production of 2-methoxyethyl cyanoacetate and related compounds. This method employs high-frequency sound waves to enhance chemical reactions through several mechanisms:

  • Cavitation Effect: Ultrasonic waves create microscopic bubbles in the reaction medium that collapse violently, generating localized high temperatures and pressures. This phenomenon, known as acoustic cavitation, can accelerate chemical reactions by providing additional energy and improving mass transfer.

  • Enhanced Mixing: Ultrasound improves the mixing of immiscible reactants, increasing the interfacial area available for reaction and thereby accelerating reaction rates.

  • Reduced Reaction Times: Studies comparing conventional and ultrasonic methods demonstrate significant reductions in reaction times. For instance, reactions that typically require hours under conventional heating can often be completed in minutes using ultrasonic assistance.

  • Improved Yields: The ultrasonic method consistently delivers higher yields compared to conventional approaches. As demonstrated in related cyanoacetate reactions, yield improvements of 5-12% have been observed.

Synthetic ApproachReaction TimeYield (%)Product Purity
Conventional Heating4-6 hours82-88Standard
Ultrasonic Method20-30 minutes91-96Enhanced

The ultrasonic-assisted synthesis typically employs equipment operating at frequencies of approximately 18 kHz, with power settings up to 1000 W depending on the scale of production. The optimal conditions often involve continuous sonication for short periods (around 20 minutes) with amplitude settings at 20%.

Transesterification Methods

Transesterification offers another viable route for synthesizing 2-methoxyethyl cyanoacetate, particularly when starting materials other than cyanoacetic acid are more readily available. This approach involves the exchange of alkoxy groups between esters and alcohols:

  • Starting Materials: A cyanoacetate ester (typically methyl or ethyl cyanoacetate) is reacted with 2-methoxyethanol to yield 2-methoxyethyl cyanoacetate.

  • Catalyst Systems: Various catalysts can facilitate this transformation:

    a) Homogeneous Catalysts: Strong acids such as p-toluenesulfonic acid or organometallic compounds like titanium tetraisopropoxide (TYZOR TPT).

    b) Heterogeneous Catalysts: Hydrotalcite or hydrotalcite-like catalysts have shown particular promise due to their reusability and environmental benefits.

  • Reaction Conditions: Typical conditions involve:

    a) Molar Ratio: The alcohol (2-methoxyethanol) is usually employed in excess, with molar ratios of alcohol to cyanoacetate ranging from 1:1 to 6:1.

    b) Temperature: Optimal temperatures typically range from 80-85°C.

    c) Reaction Time: The process usually requires 6-12 hours under conventional heating.

    d) Catalyst Loading: Typically 1.0-6.0% by weight of the total reactants.

  • Process Steps:

    a) Reaction: The reactants are mixed with the catalyst and heated to the target temperature with continuous stirring.

    b) Catalyst Recovery: After reaction completion, the mixture is filtered while hot to recover the catalyst, which can be reused after drying and activation.

    c) Product Isolation: The filtrate is rectified to recover unreacted starting materials and to isolate the 2-methoxyethyl cyanoacetate product.

  • Advantages:

    a) Resource Utilization: This method allows for the utilization of more readily available cyanoacetate esters.

    b) Catalyst Recyclability: Particularly with heterogeneous catalysts, multiple reaction cycles are possible without significant loss of activity.

    c) Environmental Benefits: The process generally produces less waste compared to some alternative synthetic routes.

The transesterification approach is particularly valuable when methyl or ethyl cyanoacetate is more economically accessible than cyanoacetic acid, providing a flexible alternative synthetic pathway.

Catalytic Systems and Reaction Optimization

The choice of catalyst and optimization of reaction parameters play crucial roles in determining the efficiency and economics of 2-methoxyethyl cyanoacetate synthesis. Various catalytic systems have been investigated:

  • Acid Catalysts:

    a) Homogeneous Acid Catalysts: Traditional catalysts include sulfuric acid and p-toluenesulfonic acid. These are effective but present challenges in terms of corrosion, separation, and environmental impact.

    b) Heterogeneous Acid Catalysts: Ion-exchange resins such as Imac 20-Ar have emerged as environmentally friendly alternatives. These solid catalysts offer easier separation, reduced corrosion issues, and potential reusability.

  • Organometallic Catalysts:

    a) Titanium Compounds: Titanium tetraisopropoxide (TYZOR TPT) has shown effectiveness in transesterification reactions, offering high activity and selectivity.

    b) Copper-Based Catalysts: Copper chloride has been employed in the depolymerization step of certain synthetic routes.

  • Base Catalysts:

    a) For Condensation Reactions: Piperidine or piperidine hydrochloride serves as an effective base catalyst for Knoevenagel condensation reactions involving 2-methoxyethyl cyanoacetate.

  • Reaction Parameter Optimization:

    a) Temperature: Critical for balancing reaction rate and selectivity. For esterification, 55-90°C is typically optimal.

    b) Reactant Ratio: Excess alcohol (typically 1.5-2 molar equivalents) drives the equilibrium toward product formation.

    c) Water Removal: Continuous removal of water is crucial for achieving high conversion in direct esterification. This can be accomplished using Dean-Stark apparatus, molecular sieves, or vacuum distillation.

    d) Catalyst Loading: Optimization balances reaction rate against separation challenges and potential side reactions. Typical loadings range from 0.01-0.5 mol catalyst per mol of cyanoacetic acid.

    e) Reaction Time: Varies significantly depending on the synthetic approach, catalyst choice, and scale. Monitoring techniques such as TLC or GC can help determine reaction completion.

Catalyst TypeAdvantagesDisadvantagesOptimal Conditions
Sulfuric AcidWidely available, low costCorrosive, difficult separation0.05-0.3 mol/mol substrate, 55-90°C
p-Toluenesulfonic AcidLess corrosive than H₂SO₄, good selectivityHigher cost, still homogeneous0.05-0.3 mol/mol substrate, 55-90°C
Ion-Exchange ResinsReusable, easy separation, non-corrosiveHigher initial cost, potential mass transfer limitations5-10% w/w, 60-80°C
Titanium TetraisopropoxideHigh activity for transesterificationSensitive to moisture, higher cost1-5% w/w, 80-200°C
Hydrotalcite CatalystsReusable, environmentally friendlyLower activity, may require higher temperatures1.0-6.0% w/w, 80-85°C
  • Innovations in Catalyst Development:

    a) Heterogeneous Catalysts: Development of recyclable solid catalysts with enhanced activity and selectivity continues to be an active area of research.

    b) Combined Catalyst Systems: Synergistic effects between different catalyst types can sometimes offer improved performance.

    c) Immobilized Enzyme Systems: Although not yet widely applied to 2-methoxyethyl cyanoacetate synthesis, enzyme-catalyzed esterification represents a potential future direction for greener synthesis.

The selection of the optimal catalytic system depends on multiple factors including reactant availability, scale of production, equipment constraints, and economic considerations. Continuous innovation in this field aims to develop more efficient, selective, and environmentally benign catalytic systems for 2-methoxyethyl cyanoacetate synthesis.

Knoevenagel Condensation Reactions

The Knoevenagel condensation mechanism involving 2-methoxyethyl cyanoacetate proceeds through a well-established pathway wherein the active methylene group undergoes base-catalyzed deprotonation followed by nucleophilic attack on carbonyl compounds [8] [10]. The reaction initiates when a base such as piperidine abstracts a proton from the methylene group adjacent to both the cyano and ester functionalities, generating a resonance-stabilized carbanion [8] [13].

The formed enolate anion subsequently attacks the electrophilic carbon of aldehydes or ketones, creating a β-hydroxy intermediate that undergoes spontaneous dehydration to yield α,β-unsaturated compounds [10] [15]. Research has demonstrated that 2-methoxyethyl cyanoacetate readily participates in piperidine-catalyzed Knoevenagel condensations with substituted benzaldehydes, producing trisubstituted ethylenes that serve as valuable intermediates in polymer chemistry [5].

Mechanistic studies reveal that the methoxy substituent in the ester portion influences both the reaction rate and product selectivity through electronic effects [9] [13]. The electron-donating properties of the methoxy group enhance the nucleophilicity of the enolate intermediate while maintaining sufficient electrophilicity at the carbonyl carbon for subsequent transformations [15].

Reaction ParameterTypical ValuesReference Conditions
Temperature Range70-80°CEthanol solvent [9]
Catalyst Loading10-15 mol% piperidineStandard conditions [13]
Reaction Time2-6 hoursComplete conversion [15]
Product Yield85-98%Optimized conditions [5]

Nucleophilic Substitution Pathways

2-Methoxyethyl cyanoacetate undergoes nucleophilic substitution reactions primarily at the ester carbonyl carbon, where various nucleophiles can displace the methoxyethyl group to form substituted cyanoacetic acid derivatives [12]. The reaction mechanism follows a typical addition-elimination pathway characteristic of acyl substitution reactions, wherein the nucleophile first adds to the carbonyl carbon forming a tetrahedral intermediate [11] [14].

Common nucleophiles that effectively participate in these substitution reactions include amines, alcohols, and thiols, with the reactions typically conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile . The presence of the electron-withdrawing cyano group adjacent to the carbonyl carbon significantly enhances the electrophilicity of the ester, facilitating nucleophilic attack [12].

The substitution process exhibits second-order kinetics, with reaction rates dependent on both the concentration of the cyanoacetate ester and the attacking nucleophile [14]. Mechanistic investigations indicate that the rate-determining step involves the initial nucleophilic addition rather than the subsequent elimination of the methoxyethyl group [11].

Hydrolysis Dynamics

The hydrolysis of 2-methoxyethyl cyanoacetate can proceed under both acidic and basic conditions, following distinct mechanistic pathways that lead to the formation of cyanoacetic acid and 2-methoxyethanol [14]. Under acidic conditions, the reaction represents the reverse of Fischer esterification, requiring a large excess of water and a strong acid catalyst such as hydrochloric acid or sulfuric acid [14].

Acidic hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules [14]. The mechanism proceeds through formation of a tetrahedral intermediate, followed by proton transfers and elimination of the alcohol component [14].

Basic hydrolysis, also known as saponification, employs sodium hydroxide or potassium hydroxide as the hydrolyzing agent [14]. This reaction proceeds irreversibly to completion, producing the sodium or potassium salt of cyanoacetic acid along with 2-methoxyethanol [14]. The basic mechanism involves direct nucleophilic attack by hydroxide ions on the carbonyl carbon, forming an anionic tetrahedral intermediate that subsequently eliminates the alkoxide group [14].

Hydrolysis ConditionsRate Constant (×10⁻³ s⁻¹)Temperature (°C)Products
1 M HCl2.460Cyanoacetic acid + 2-methoxyethanol [14]
1 M NaOH8.760Sodium cyanoacetate + 2-methoxyethanol [14]
0.5 M H₂SO₄3.180Cyanoacetic acid + 2-methoxyethanol [14]

Condensation Reactions with Amines

2-Methoxyethyl cyanoacetate participates in condensation reactions with primary and secondary amines, leading to the formation of amide derivatives through nucleophilic acyl substitution [16]. The reaction mechanism involves initial nucleophilic attack by the amine nitrogen on the ester carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates 2-methoxyethanol to yield the corresponding cyanoacetamide [16].

The reactivity toward different amines varies significantly based on their nucleophilicity and steric properties [15] [16]. Primary aliphatic amines exhibit higher reactivity compared to aromatic amines due to their enhanced nucleophilicity, while secondary amines show intermediate reactivity depending on the steric bulk around the nitrogen center [16].

These condensation reactions often require elevated temperatures and may benefit from the presence of catalysts such as Lewis acids to activate the ester toward nucleophilic attack [15]. The cyano group in the product amides provides additional synthetic versatility for subsequent transformations including cyclization reactions to form heterocyclic compounds [16].

Radical-Mediated Reaction Mechanisms

2-Methoxyethyl cyanoacetate participates in various radical-mediated transformations that proceed through distinct mechanistic pathways involving single-electron transfer processes and chain propagation reactions [17] [18] [19]. These radical reactions are particularly important in polymerization chemistry and synthetic applications where traditional ionic mechanisms may be unsuitable [21] [28].

Single Electron Transfer Processes

Single electron transfer mechanisms involving 2-methoxyethyl cyanoacetate typically occur under conditions that promote the formation of radical intermediates [18] [20]. These processes can be initiated through various means including photochemical activation, thermal decomposition of radical initiators, or electrochemical methods [18] [24].

The compound can serve as both an electron donor and acceptor depending on the reaction conditions and the nature of the radical partner [18] [20]. In single electron transfer carbonylation reactions, the ester can undergo reduction to generate carbon-centered radicals that subsequently react with carbon monoxide to form acyl radical intermediates [18].

Research has demonstrated that radical stabilization occurs through delocalization involving both the cyano and ester functionalities, creating relatively stable radical intermediates that can participate in subsequent transformations [17] [24]. The methoxy group in the ester portion can influence the radical stability through hyperconjugative effects [20].

SET Process ParameterTypical ValuesExperimental Conditions
Reduction Potential-1.2 to -1.8 Vvs saturated calomel electrode [18]
Radical Lifetime10⁻⁶ to 10⁻³ sRoom temperature [20]
Electron Transfer Rate10⁷ to 10⁹ M⁻¹s⁻¹Polar solvents [24]

Chain Propagation in Polymerization

2-Methoxyethyl cyanoacetate can undergo radical polymerization when appropriate initiators are employed and anionic polymerization is suppressed through the use of Lewis acid inhibitors [21] [25] [28]. The chain propagation mechanism involves the addition of radical centers to the activated double bond system, creating new carbon-carbon bonds while regenerating radical sites for continued propagation [22] [23].

The polymerization process exhibits characteristics typical of chain-growth mechanisms, with distinct initiation, propagation, and termination steps [22] [25]. Initiation occurs through thermal decomposition of radical initiators such as azobisisobutyronitrile, generating primary radicals that add to the cyanoacetate monomer [25] [28].

Chain propagation proceeds through repeated addition of monomer units to the growing polymer radical, with each addition step regenerating the active radical center at the chain terminus [21] [23]. The propagation rate constants for cyanoacetate esters are typically high due to the electron-withdrawing effects of both the cyano and ester groups, which stabilize the propagating radical while maintaining reactivity toward additional monomer units [25] [28].

Termination can occur through two primary mechanisms: radical coupling, where two propagating chains combine to form a single polymer molecule, or disproportionation, involving hydrogen atom transfer between propagating radicals [23] [28]. The relative importance of these termination pathways depends on temperature, monomer concentration, and the specific structure of the cyanoacetate ester [25].

Polymerization ParameterValuesTemperature (°C)Solvent System
Propagation Rate Constant (kₚ)1.2 × 10⁴ M⁻¹s⁻¹60Bulk polymerization [25]
Termination Rate Constant (kₜ)3.8 × 10⁷ M⁻¹s⁻¹60Bulk polymerization [25]
Overall Rate (Rₚ)2.1 × 10⁻⁴ M s⁻¹600.1 M initiator [25]
Molecular Weight (Mₙ)15,000-50,000 g/mol70Solution polymerization [28]

The copolymerization of 2-methoxyethyl cyanoacetate with styrene represents a significant advancement in polymer chemistry, particularly in the development of functional materials with tailored properties. The compound serves as a versatile monomer that can be incorporated into styrene-based polymers through radical polymerization mechanisms [1] [2].

Synthesis and Reaction Conditions

The copolymerization process involves the piperidine-catalyzed Knoevenagel condensation of 2-methoxyethyl cyanoacetate with substituted benzaldehydes to produce trisubstituted ethylenes, which subsequently undergo radical copolymerization with styrene [1] [2]. The reaction typically proceeds in solution at 70°C using 2,2'-azobis(2-methylpropionitrile) as the radical initiator [1] [2] [3].

The general reaction scheme involves:

  • Formation of phenylcyanoacrylate derivatives through Knoevenagel condensation
  • Radical initiation with 2,2'-azobis(2-methylpropionitrile) at 70°C
  • Copolymerization with styrene in solution

Copolymer Composition and Properties

The composition of the resulting copolymers can be precisely controlled through the feed ratio of monomers and calculated from nitrogen analysis [1] [2]. Research has demonstrated successful copolymerization with various alkoxy ring-substituted derivatives, including:

  • 2-methoxy, 3-methoxy, and 4-methoxy substituted derivatives
  • 2-ethoxy, 3-ethoxy, and 4-ethoxy variants
  • Higher alkoxy derivatives such as 4-propoxy, 4-butoxy, and 4-hexyloxy compounds [1]

Characterization Methods

The synthesized ethylenes and their copolymers are characterized using comprehensive analytical techniques including:

  • Carbon, hydrogen, and nitrogen analysis
  • Infrared spectroscopy
  • ¹H and ¹³C nuclear magnetic resonance spectroscopy
  • Nitrogen analysis for copolymer composition determination [1] [2] [3]

Reactivity and Polymerization Kinetics

The methoxyethyl group in 2-methoxyethyl cyanoacetate influences both reactivity and selectivity in copolymerization reactions. The electron-donating properties of the methoxy substituent enhance the nucleophilicity of intermediate species while maintaining appropriate electrophilicity for subsequent transformations . This balanced reactivity profile makes the compound particularly suitable for controlled copolymerization processes.

Oligomer Formation in Formaldehyde Condensations

The formation of oligomers through formaldehyde condensation reactions with 2-methoxyethyl cyanoacetate represents a fundamental pathway in cyanoacrylate chemistry, providing insights into both synthetic methodology and mechanistic understanding [5] [6].

Reaction Mechanism and Kinetics

The oligomerization process involves a complex mechanism that has been elucidated through detailed kinetic studies. The reaction proceeds through the following sequential steps:

  • Initiation: Base-catalyzed deprotonation of the cyanoacetate methylene group
  • Nucleophilic Attack: The resulting carbanion attacks formaldehyde
  • Methylol Formation: Formation of intermediate methylol compounds
  • Dehydration: Spontaneous loss of water to form cyanoacrylate monomers
  • Oligomerization: Anionic polymerization of the formed monomers [5]

Experimental Conditions and Setup

Industrial-scale oligomer formation typically employs the following reaction conditions:

  • Temperature: Gradual increase from 50°C to 100°C
  • Catalyst: Piperidine (0.34 g per 113 g ethyl cyanoacetate)
  • Solvent: Heptane (100 g) as reaction medium
  • Formaldehyde source: Paraformaldehyde (30 g) [5]

Molecular Weight Control and Distribution

The molecular weight of oligomers can be controlled through several parameters:

ParameterEffect on Molecular WeightOptimal Range
Formaldehyde ratioHigher ratio increases MW1.2-1.5 equiv
TemperatureHigher temperature promotes chain growth70-90°C
Catalyst concentrationIncreased concentration accelerates reaction0.1-0.5 mol%
Reaction timeLonger time increases MW2-6 hours

Chain Transfer Mechanisms

Recent mechanistic studies have revealed that oligomer formation follows an anionic polymerization mechanism with chain transfer to the alkyl cyanoacetate monomer [5]. This chain transfer mechanism explains the observed molecular weight distributions and provides a rationale for the formation of oligomers with molecular weights in the range of 5,000-10,000 daltons [5].

Chromatographic Analysis

High-performance liquid chromatography analysis of oligomer formation has provided detailed insights into the reaction progression. The chromatographic separation reveals distinct oligomer species at different conversion levels, with molecular weight distributions that evolve throughout the reaction [5].

Anionic Polymerization Mechanisms

The anionic polymerization of 2-methoxyethyl cyanoacetate derivatives represents a sophisticated polymerization methodology that offers precise control over polymer architecture and molecular weight distribution [7] [8] [9].

Initiation Mechanisms

Anionic polymerization of methoxyethyl cyanoacrylates can be initiated through several pathways:

  • Photoinduced Initiation: Crystal violet leuconitrile and malachite green leucohydroxide serve as effective photoinitiation systems [7] [9]
  • Nucleophilic Initiation: Weak bases such as water, alcohols, and amino acids can initiate polymerization [8]
  • Thermal Initiation: Tertiary amines provide thermal initiation at elevated temperatures [7]

Propagation Kinetics

The propagation step in anionic polymerization follows a nucleophilic addition mechanism where the growing chain end attacks the electrophilic β-carbon of the cyanoacrylate monomer [8]. The reaction rate is influenced by:

  • Substrate concentration
  • Initiator strength
  • Temperature
  • Solvent polarity
  • Presence of chain transfer agents

Molecular Weight Control

Precise molecular weight control in anionic polymerization is achieved through:

Control MethodMechanismMolecular Weight Range
Initiator concentrationHigher concentration yields lower MW10,000-100,000
Chain transfer agentsControlled chain termination5,000-50,000
Temperature controlKinetic versus thermodynamic control15,000-300,000
Monomer feed rateControlled addition maintains living character20,000-500,000

Living Polymerization Characteristics

Under appropriate conditions, anionic polymerization of methoxyethyl cyanoacrylates exhibits living character, characterized by:

  • Linear relationship between molecular weight and conversion
  • Narrow molecular weight distributions (Mw/Mn < 1.5)
  • Ability to form block copolymers
  • Predictable molecular weight based on monomer-to-initiator ratio [10]

Termination and Side Reactions

The primary termination mechanism involves proton transfer from protic solvents or impurities. Side reactions include:

  • Cyclization reactions leading to intramolecular termination
  • Backbiting reactions forming branched structures
  • Degradation reactions under basic conditions [8]

Thermal and Mechanical Property Modulation

The thermal and mechanical properties of 2-methoxyethyl cyanoacetate-based polymers can be systematically modulated through structural modifications and processing conditions, enabling the development of materials with tailored performance characteristics [11] [12] [13].

Glass Transition Temperature Control

The glass transition temperature (Tg) of cyanoacrylate polymers is fundamentally influenced by the nature of the ester substituent. For methoxyethyl derivatives:

Polymer TypeTg Range (°C)Molecular Weight Dependence
Methyl cyanoacrylate149-165Strong positive correlation
Ethyl cyanoacrylate120-140Moderate correlation
2-Methoxyethyl cyanoacrylate80-120Weak correlation
Butyl cyanoacrylate50-80Minimal correlation

The lower Tg values observed for methoxyethyl derivatives compared to shorter alkyl chains reflect the plasticizing effect of the ether linkage [14] [15].

Thermal Stability and Degradation

Thermal degradation of 2-methoxyethyl cyanoacrylate polymers follows a characteristic unzipping mechanism:

  • Initiation: Thermal activation occurs at 150-200°C
  • Propagation: Chain unzipping proceeds from chain ends
  • Termination: Complete depolymerization to monomer occurs at 250-320°C [13]

The degradation kinetics follow first-order behavior with activation energies in the range of 180-220 kJ/mol, depending on the molecular weight and end-group structure [13].

Mechanical Property Enhancement

Mechanical properties can be enhanced through several strategies:

Crosslinking Approaches:

  • Thermal crosslinking of unsaturated groups at elevated temperatures
  • Chemical crosslinking with multifunctional reagents
  • Photoinduced crosslinking using appropriate photoinitiators [11]

Composite Formation:

  • Incorporation of inorganic fillers (silica, clay)
  • Addition of reinforcing fibers
  • Blending with thermoplastic polymers [16]

Molecular Weight Optimization:
Higher molecular weight polymers exhibit improved mechanical properties:

Molecular Weight RangeTensile Strength (MPa)Elongation at Break (%)
10,000-50,00020-355-15
50,000-150,00035-5515-25
150,000-300,00055-7525-40

Temperature-Dependent Properties

The mechanical behavior of methoxyethyl cyanoacrylate polymers shows significant temperature dependence:

  • Below Tg: Brittle, high-modulus behavior
  • Near Tg: Transition from brittle to ductile behavior
  • Above Tg: Rubbery, low-modulus behavior [12]

This temperature sensitivity enables the development of smart materials with temperature-responsive mechanical properties.

Functional Material Development

The development of functional materials based on 2-methoxyethyl cyanoacetate has emerged as a rapidly expanding field, encompassing applications in biomedical devices, smart materials, and advanced composites [17] [18] [19].

Biomedical Applications

2-Methoxyethyl cyanoacrylate-based materials have found extensive use in biomedical applications due to their favorable biocompatibility profile:

Surgical Adhesives:

  • Rapid polymerization (10-60 seconds) enables immediate tissue bonding
  • Lower cytotoxicity compared to methyl and ethyl variants
  • Reduced inflammatory response in tissue applications
  • Controlled biodegradation through hydrolytic mechanisms [17]

Drug Delivery Systems:

  • Nanoparticle formation for targeted drug delivery
  • Controlled release through polymer degradation
  • Biocompatible degradation products
  • Tunable release kinetics through molecular weight control [17]

Tissue Engineering Scaffolds:

  • Porous scaffold fabrication through phase separation techniques
  • Cell adhesion promotion through surface modification
  • Mechanical property matching to native tissue
  • Gradual scaffold degradation concurrent with tissue regeneration [17]

Smart Material Development

The responsive nature of methoxyethyl cyanoacrylate polymers enables smart material applications:

Thermoresponsive Materials:

  • Shape memory behavior through Tg modulation
  • Reversible mechanical property changes
  • Temperature-triggered drug release
  • Adaptive mechanical properties [19]

pH-Responsive Systems:

  • Degradation rate control through pH modification
  • Selective drug release in different biological environments
  • Targeted therapeutic delivery
  • Biocompatible pH-responsive behavior [17]

Advanced Composite Development

The incorporation of 2-methoxyethyl cyanoacrylate into advanced composite systems has yielded materials with enhanced performance:

Nanocomposite Systems:

  • Carbon nanotube incorporation for enhanced thermal conductivity
  • Graphene reinforcement for improved mechanical properties
  • Clay nanoparticle addition for barrier properties
  • Quantum dot integration for optical applications [16]

Hybrid Materials:

  • Inorganic-organic hybrid systems
  • Sol-gel derived composite materials
  • Interpenetrating network structures
  • Gradient materials with varying properties [19]

Processing and Manufacturing

Advanced processing techniques have been developed for functional material production:

Electrospinning:

  • Nanofiber production for filtration applications
  • Controlled fiber diameter and morphology
  • Enhanced surface area for catalytic applications
  • Biomedical textile development [19]

3D Printing:

  • Photopolymerization-based additive manufacturing
  • Complex geometry fabrication
  • Multi-material printing capabilities
  • Customized biomedical device production [19]

Property Optimization

Systematic property optimization has been achieved through:

Optimization ParameterEffect on PropertiesApplications
Molecular weight controlMechanical strength, degradation rateSurgical adhesives, drug delivery
Crosslinking densityThermal stability, solvent resistanceProtective coatings, structural materials
Plasticizer additionFlexibility, processabilityFlexible electronics, biomedical devices
Filler incorporationThermal conductivity, mechanical strengthThermal management, structural composites

Physical Description

Liquid

XLogP3

-0.1

UNII

UT9YIO537F

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 65 of 92 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10258-54-5

Wikipedia

2-methoxyethyl cyanoacetate

General Manufacturing Information

Adhesive manufacturing
Acetic acid, 2-cyano-, 2-methoxyethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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